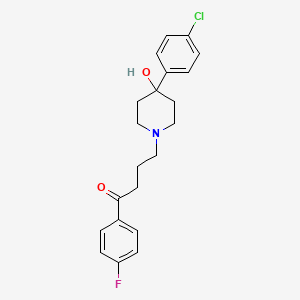

3-Azepan-1-ylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFQCMKAQXWNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441657 | |

| Record name | 3-Azepan-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29194-89-6 | |

| Record name | 3-Azepan-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29194-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Azepan-1-ylpropan-1-ol, a tertiary amino alcohol of interest in medicinal chemistry and materials science. Due to a notable lack of experimentally derived data in publicly accessible literature, this guide presents a compilation of predicted values for key parameters, including boiling point, density, pKa, logP, and aqueous solubility. These computational predictions offer valuable initial insights for researchers. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of these fundamental physicochemical properties, providing a practical framework for laboratory investigation. The aim is to equip researchers, scientists, and drug development professionals with essential data and methodologies to facilitate their work with this compound.

Introduction

This compound (CAS No: 29194-89-6) is an organic molecule incorporating a saturated seven-membered azepane ring linked via a propyl chain to a primary alcohol.[1] The presence of both a tertiary amine and a hydroxyl group imparts bifunctional characteristics to the molecule, suggesting its potential utility as a building block in the synthesis of more complex chemical entities. Amino alcohols are a well-established class of compounds with diverse applications, including as precursors for pharmaceuticals, as catalysts, and in the development of polymers and corrosion inhibitors. The physicochemical properties of this compound are critical determinants of its behavior in both chemical and biological systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide serves as a foundational resource, consolidating predicted data and standard experimental methodologies.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for this compound. To provide a useful baseline for researchers, the following table summarizes key properties obtained from computational prediction tools. These values should be considered estimates and serve as a guide for initial experimental design.

| Property | Predicted Value | Unit |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.25 | g/mol |

| Boiling Point | 235.8 ± 23.0 | °C |

| Density | 0.945 ± 0.06 | g/cm³ |

| pKa (strongest basic) | 9.86 ± 0.10 | - |

| logP | 1.58 | - |

| Aqueous Solubility | -1.13 | log(mol/L) |

| Refractive Index | 1.481 ± 0.02 | - |

Table 1: Predicted Physicochemical Properties of this compound. Data is derived from computational models and should be confirmed by experimental measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid organic compound such as this compound.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and may require optimization for this specific compound.

Boiling Point Determination (Micro-method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube or melting point apparatus with boiling point determination accessory, thermometer, small test tube (e.g., 75 x 10 mm), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating block).

-

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube or melting point apparatus.

-

Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary tube as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

Density Determination

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, thermometer.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped.

-

Weigh the water-filled pycnometer and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature.

-

Weigh the sample-filled pycnometer and record its mass (m₃).

-

Calculate the density of the sample using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

-

Refractive Index Determination

-

Apparatus: Abbe refractometer, constant temperature water bath, Pasteur pipette.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a Pasteur pipette, apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, circulated from the water bath (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

-

pKa Determination (Potentiometric Titration)

-

Apparatus: pH meter with a suitable electrode, burette, beaker, magnetic stirrer and stir bar.

-

Reagents: Standardized hydrochloric acid (e.g., 0.1 M HCl), deionized water.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

-

logP Determination (Shake-Flask Method)

-

Apparatus: Separatory funnel or screw-cap vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, or HPLC).

-

Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).

-

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Apparatus: Screw-cap vials, mechanical shaker or rotator, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC).

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of water (or a buffer of a specific pH).

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid material is included.

-

Filter the sample through a syringe filter that does not adsorb the compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

-

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of this compound. While experimentally determined data is currently lacking, the presented predicted values offer a valuable starting point for researchers. The detailed experimental protocols provide a clear and practical guide for the laboratory determination of these essential parameters. It is strongly recommended that the predicted values reported herein be validated through rigorous experimental work to establish a definitive physicochemical profile for this compound. This will enable a more accurate understanding of its behavior and facilitate its application in drug discovery and other scientific endeavors.

References

An In-depth Technical Guide to 3-Azepan-1-ylpropan-1-ol (CAS: 29194-89-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 3-Azepan-1-ylpropan-1-ol. Due to the limited availability of peer-reviewed research and specific experimental data for this compound, some sections, particularly those on spectroscopic analysis and biological activity, are based on established chemical principles and data from structurally related compounds. This guide should be considered a foundational resource to support further research and development.

Introduction

This compound, also known as N-(3-hydroxypropyl)azepane, is a bifunctional organic molecule belonging to the class of amino alcohols. It incorporates a seven-membered saturated heterocycle, the azepane (or hexamethyleneimine) ring, linked via a nitrogen atom to a propanol chain. The presence of both a nucleophilic secondary amine (within the azepane ring) and a primary alcohol functional group makes it a versatile building block in organic synthesis and medicinal chemistry.

The azepane scaffold is a significant structural motif in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological properties.[1] This has spurred interest in the synthesis and evaluation of novel azepane derivatives. This guide aims to consolidate the available technical information on this compound, providing a resource for its synthesis, characterization, and potential applications.

Physicochemical Properties

Limited experimental data for the specific physical properties of this compound is publicly available. The following table summarizes its basic identifiers and provides estimated or typical values where specific data is absent.

| Property | Value |

| CAS Number | 29194-89-6 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | 136 °C at 21 mmHg (for N-(3-hydroxypropyl)azepane) |

| Solubility | Expected to be soluble in water and polar organic solvents |

| InChI | InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 |

| InChIKey | KXFQCMKAQXWNSL-UHFFFAOYSA-N |

| SMILES | OCCCN1CCCCCC1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between azepane and a 3-halopropanol. A representative experimental protocol is detailed below.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of N-(3-hydroxypropyl)azepane.

Reaction Scheme:

Figure 1: Synthesis of this compound

Materials:

-

Azepane (Hexamethyleneimine)

-

3-Chloro-1-propanol

-

Ethanol

-

Potassium hydroxide (KOH)

Procedure:

-

A solution of azepane (1.0 mole) and 3-chloro-1-propanol (0.5 mole) in 500 ml of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained for 18 hours.

-

After cooling to room temperature, the mixture is treated with potassium hydroxide (0.55 mole).

-

The mixture is then refluxed for an additional 45 minutes to neutralize the formed hydrochloride salt and deprotonate any remaining protonated amine.

-

After cooling, the precipitated potassium chloride is removed by filtration.

-

The ethanol solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

General Synthetic Workflow

The overall process from starting materials to a purified and characterized product follows a standard workflow in synthetic chemistry.

Figure 2: General Synthetic Workflow

Spectroscopic Analysis (Hypothetical)

No specific, experimentally-derived spectroscopic data for this compound are available in the public domain. The following tables present expected spectral characteristics based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.65 | t | 2H | -CH₂-OH |

| ~ 2.80 - 2.60 | m | 6H | -N-CH₂- (ring) and -N-CH₂- (chain) |

| ~ 2.50 | br s | 1H | -OH |

| ~ 1.80 - 1.70 | m | 2H | -N-CH₂-CH₂-CH₂-OH |

| ~ 1.65 - 1.50 | m | 8H | -CH₂- groups of the azepane ring |

¹³C NMR Spectroscopy (Carbon NMR)

Expected ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 62.5 | -CH₂-OH |

| ~ 57.0 | -N-CH₂- (chain) |

| ~ 55.0 | -N-CH₂- (ring) |

| ~ 30.0 | -N-CH₂-CH₂-CH₂-OH |

| ~ 27.5 | -CH₂- (ring) |

| ~ 26.5 | -CH₂- (ring) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2930, 2855 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (scissoring) |

| ~ 1075 - 1000 | Strong | C-O stretch (primary alcohol)[2][3][4] |

| 1115 | Medium | C-N stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Interpretation |

|---|---|

| 157 | Molecular Ion [M]⁺ |

| 140 | [M - OH]⁺ |

| 126 | [M - CH₂OH]⁺ |

| 98 | Alpha-cleavage: [Azepane-CH₂]⁺ (often a base peak for N-alkyl amines)[5] |

| 84 | [Azepane]⁺ |

Biological Activity and Potential Applications

As of this writing, there is no specific research detailing the biological activity or pharmacological profile of this compound. However, the azepane moiety is a well-established pharmacophore present in a diverse range of therapeutic agents.[1]

Potential Areas of Investigation

Based on the activities of other azepane derivatives, this compound could serve as a precursor or lead compound for the development of novel agents in several therapeutic areas:

-

Oncology: Many azepane-containing molecules have been investigated as anti-cancer agents.[1]

-

Central Nervous System (CNS) Disorders: The azepane ring is found in drugs targeting CNS conditions, including anticonvulsants and treatments for Alzheimer's disease.[1][6]

-

Antimicrobial Agents: The development of azepane-based compounds as antibacterial and antifungal agents is an active area of research.[1]

-

Histamine H₃ Receptor Antagonists: This is another area where the azepane scaffold has been successfully employed.[1]

-

α-Glucosidase Inhibitors: Some azepane derivatives have shown potential in the management of diabetes.[1]

Figure 3: Therapeutic Areas for Azepane Derivatives

Safety and Handling

Specific toxicology data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Consulting the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS: 29194-89-6) is a chemical building block with potential for applications in synthetic and medicinal chemistry. While specific, in-depth research on this particular molecule is currently limited, its structural components—an azepane ring and a primary alcohol—suggest a wide range of possible chemical transformations and potential biological relevance. The synthetic protocol is straightforward, and its characterization can be achieved using standard spectroscopic methods. The diverse biological activities of other azepane-containing compounds provide a strong rationale for the future investigation of this compound and its derivatives as potential therapeutic agents. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

"3-Azepan-1-ylpropan-1-ol" molecular structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and characterization of 3-Azepan-1-ylpropan-1-ol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide a robust framework for its synthesis and analysis.

Molecular Structure and Properties

This compound is a tertiary amine and a primary alcohol. The molecule consists of a seven-membered azepane ring connected to a propan-1-ol chain at the nitrogen atom.

Molecular Formula: C₉H₁₉NO

Molecular Weight: 157.25 g/mol

CAS Number: 29194-89-6

SMILES String: OCCCN1CCCCCC1

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) suggests that this molecule is likely soluble in polar solvents. Its structural motifs are of interest in the synthesis of more complex molecules with potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 | |

| CAS Number | 29194-89-6 | |

| Form | Liquid | |

| InChI | 1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 | |

| InChI Key | KXFQCMKAQXWNSL-UHFFFAOYSA-N |

Synthesis Protocol

A plausible synthetic route for this compound involves the nucleophilic addition of azepane to 3-chloropropan-1-ol. The following is a generalized experimental protocol based on standard organic synthesis methodologies.

Reaction:

Azepane + 3-Chloropropan-1-ol → this compound

Materials:

-

Azepane

-

3-Chloropropan-1-ol

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of azepane (1.0 equivalent) in the chosen solvent, add the base (1.5 equivalents).

-

Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the azepane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.5-2.7 | m | 6H | -N-CH₂- (ring and chain) |

| ~1.7 | m | 2H | -CH₂-CH₂-OH |

| ~1.5-1.6 | m | 8H | -CH₂- protons on the azepane ring |

| (variable) | br s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~60-65 | -CH₂-OH |

| ~55-60 | -N-CH₂- (ring) |

| ~50-55 | -N-CH₂- (chain) |

| ~30-35 | -CH₂-CH₂-OH |

| ~25-30 | -CH₂- (ring) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 2920-2950 | C-H stretch (alkane) |

| 2850-2870 | C-H stretch (alkane) |

| 1050-1150 | C-O stretch (primary alcohol) |

| 1100-1200 | C-N stretch (tertiary amine) |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydroxyl group and fragmentation of the azepane ring.

| m/z | Assignment |

| 157 | [M]⁺ (Molecular ion) |

| 140 | [M - OH]⁺ |

| 98 | [Azepane ring fragment]⁺ |

| 59 | [CH₂CH₂OH]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to confirm the predicted properties and to fully explore the potential of this compound in various scientific and pharmaceutical applications.

Spectroscopic and Structural Elucidation of 3-Azepan-1-ylpropan-1-ol: A Technical Guide

Introduction: 3-Azepan-1-ylpropan-1-ol is a tertiary amino alcohol with potential applications in pharmaceutical research and as a building block in organic synthesis. Its molecular structure, comprising an azepane ring linked to a propanol chain, necessitates a thorough characterization to confirm its identity and purity. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for acquiring this data are also presented to aid researchers in its synthesis and characterization.

Predicted Spectral Data

The following sections detail the anticipated spectral characteristics of this compound. These predictions are based on the analysis of its structural fragments and comparison with known spectral data of analogous compounds, such as propan-1-ol and N-substituted azepanes.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the azepane ring and the propanol chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.65 | t | 2H | -CH₂-OH |

| ~ 2.80 | s (broad) | 1H | -OH |

| ~ 2.60 - 2.75 | m | 6H | -N-CH₂- (azepane) and -N-CH₂- (chain) |

| ~ 1.70 - 1.85 | m | 2H | -CH₂-CH₂-OH |

| ~ 1.50 - 1.65 | m | 8H | -CH₂-CH₂-CH₂- (azepane) |

t = triplet, s = singlet, m = multiplet

¹³C NMR (Carbon NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 63.5 | -CH₂-OH |

| ~ 57.0 | -N-CH₂- (chain) |

| ~ 55.0 | -N-CH₂- (azepane) |

| ~ 30.0 | -CH₂-CH₂-OH |

| ~ 27.5 | -CH₂- (azepane) |

| ~ 26.5 | -CH₂- (azepane) |

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (alcohol) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |

| 1100 - 1250 | Medium | C-N stretch (tertiary amine) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 157.26 g/mol ), Electrospray Ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Assignment | Notes |

| 158.27 | [M+H]⁺ | Protonated molecular ion (base peak) |

| 140.26 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion |

| 98.14 | [C₆H₁₂N]⁺ | Fragmentation of the propanol side chain, leaving the azepane ring |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR spectroscopy, place a small drop of the liquid sample directly onto the ATR crystal.[1]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the clean ATR crystal before analyzing the sample and perform a background correction.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions.[2]

-

Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Caption: A generalized workflow for spectroscopic analysis and structural elucidation.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers to confirm the successful synthesis and purity of this compound. The outlined experimental protocols offer standardized methods for obtaining high-quality spectral data, which is a critical step in the process of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-Azepan-1-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 3-Azepan-1-ylpropan-1-ol, a valuable amino alcohol building block in medicinal chemistry and organic synthesis. The document details the core precursors, plausible reaction mechanisms, and generalized experimental methodologies. While specific quantitative data for the synthesis of this exact molecule is not extensively reported in publicly available literature, this guide furnishes illustrative protocols based on well-established chemical principles and analogous transformations. The key synthetic strategies discussed include the direct alkylation of azepane and a two-step sequence involving Michael addition followed by reduction.

Introduction

This compound is a bifunctional organic molecule incorporating a saturated seven-membered azepane ring and a primary alcohol. The azepane moiety is a recurring structural motif in a number of biologically active compounds, valued for its conformational flexibility and its ability to impart desirable physicochemical properties such as lipophilicity and metabolic stability. The propanol side chain offers a reactive handle for further chemical elaboration, making this compound a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the context of drug discovery. This guide will explore the primary retrosynthetic disconnections and corresponding synthetic pathways for the efficient construction of this target molecule.

Precursors

The synthesis of this compound originates from readily available and commercially sourced starting materials. The two primary precursors are:

-

Azepane (Hexamethyleneimine): A cyclic secondary amine that serves as the nucleophilic component in the key bond-forming reactions.

-

Three-Carbon Electrophile: A C3 synthon that incorporates a leaving group or an electron-deficient system to react with azepane, and a functional group that is either a hydroxyl group or can be converted to one. Common examples include:

-

3-Halopropan-1-ols (e.g., 3-chloropropan-1-ol, 3-bromopropan-1-ol)

-

Acrolein or its synthetic equivalents

-

Acrylate esters (e.g., ethyl acrylate, methyl acrylate)

-

Synthetic Pathways

Two principal and highly convergent synthetic pathways have been identified for the preparation of this compound.

Pathway I: Direct Alkylation of Azepane

The most direct and atom-economical approach to this compound is the nucleophilic substitution reaction between azepane and a 3-halopropan-1-ol. This reaction proceeds via an SN2 mechanism where the secondary amine of azepane displaces the halide from the propyl chain.

Logical Relationship Diagram:

Caption: Direct Alkylation of Azepane.

Experimental Protocol (Illustrative):

While a specific protocol for this exact transformation is not detailed in the reviewed literature, a general procedure for the N-alkylation of a secondary amine with a haloalcohol is as follows:

-

Reaction Setup: To a solution of azepane (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF), is added 3-chloropropan-1-ol (1.1 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Reactant Ratio (Azepane:Halopropanol) | 1 : 1.1 |

| Base (eq.) | 1.5 |

| Solvent | Acetonitrile |

| Temperature (°C) | 80 |

| Reaction Time (h) | 18 |

| Expected Yield (%) | 70-85 |

| Purity (by GC) (%) | >95 |

Pathway II: Michael Addition and Subsequent Reduction

An alternative two-step pathway involves the conjugate addition of azepane to an α,β-unsaturated ester, such as ethyl acrylate, followed by the reduction of the resulting ester to the primary alcohol.

Experimental Workflow Diagram:

Caption: Two-Step Synthesis via Michael Addition and Reduction.

Experimental Protocol (Illustrative):

Step 1: Michael Addition

-

Reaction Setup: Azepane (1.0 eq.) is added dropwise to a solution of ethyl acrylate (1.0-1.1 eq.) in a protic solvent such as ethanol at room temperature. The reaction is often exothermic.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials using GC-MS.

-

Work-up and Purification: The solvent is removed under reduced pressure to yield the crude ethyl 3-(azepan-1-yl)propanoate, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction

-

Reaction Setup: A solution of the crude ethyl 3-(azepan-1-yl)propanoate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) in the same solvent, typically at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for 2-4 hours to ensure complete reduction.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound. Purification can be achieved by distillation under reduced pressure.

Quantitative Data Summary (Hypothetical):

| Parameter | Step 1: Michael Addition | Step 2: Reduction |

| Reactant Ratio | 1:1.05 (Azepane:Acrylate) | 1:1.5 (Ester:LiAlH4) |

| Solvent | Ethanol | THF |

| Temperature (°C) | 25 | 0 to 65 |

| Reaction Time (h) | 18 | 4 |

| Expected Yield (%) | 90-95 | 80-90 |

| Overall Yield (%) | \multicolumn{2}{c | }{72-85} |

Conclusion

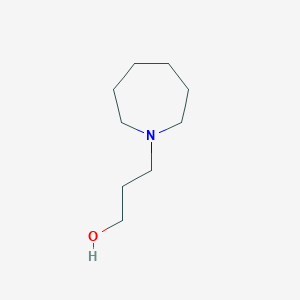

"3-Azepan-1-ylpropan-1-ol" solubility in different solvents

An In-depth Technical Guide on the Solubility of 3-Azepan-1-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to support researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a chemical compound with the molecular formula C9H19NO. Its structure consists of an azepane ring connected to a propanol group via the nitrogen atom. The presence of a hydroxyl (-OH) group and a tertiary amine makes it a polar molecule, which significantly influences its solubility in different solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both polar (hydroxyl and amino groups) and non-polar (the hydrocarbon backbone and the azepane ring) regions, suggests a varied solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. The tertiary amine can also be protonated in acidic aqueous solutions, increasing its water solubility. Therefore, this compound is expected to be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents will likely allow for the dissolution of this compound.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the relatively large non-polar hydrocarbon structure may allow for some solubility in non-polar solvents, though it is expected to be limited compared to its solubility in polar solvents.

Quantitative Solubility Data

| Solvent | Type | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Very Soluble | |

| Methanol | Polar Protic | Very Soluble | |

| Isopropanol | Polar Protic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |

| Acetonitrile | Polar Aprotic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | Slightly Polar | Slightly Soluble | |

| Chloroform | Slightly Polar | Slightly Soluble | |

| Toluene | Non-polar | Sparingly Soluble | |

| Hexane | Non-polar | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility testing.[1][2][3][4]

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25°C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

4.3. Acid-Base Solubility Test

To further characterize its solubility based on its basic nature, the following tests can be performed:[2][3][4]

-

5% HCl: Add a small amount of this compound to 1 mL of 5% aqueous HCl. The amine group is expected to be protonated, forming a water-soluble salt.

-

5% NaOH: Add a small amount of the compound to 1 mL of 5% aqueous NaOH. As a basic compound, it is not expected to react and its solubility will likely be similar to that in water.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in polar solvents. This guide provides a robust experimental protocol for researchers to determine the precise solubility in various solvents of interest. The provided workflow and data table template will aid in the systematic evaluation and documentation of this compound's solubility profile, which is essential for its effective application in research and development.

References

Navigating the Safety Profile of 3-Azepan-1-ylpropan-1-ol: A Technical Guide

Disclaimer: This document has been compiled from publicly available data. A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Azepan-1-ylpropan-1-ol could not be located. The information presented herein is based on limited data from chemical suppliers and should be treated as a preliminary guide. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough internal risk assessment and consider experimental safety testing before handling this compound.

Introduction

This compound is a heterocyclic building block with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the protection of the environment. This technical guide provides a consolidated overview of the known safety information for this compound, structured to meet the needs of a scientific audience.

Chemical and Physical Properties

Limited quantitative data regarding the physicochemical properties of this compound is available. The following table summarizes the key identifiers and basic properties of the compound.

| Property | Value | Source |

| CAS Number | 29194-89-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₉NO | Sigma-Aldrich[1] |

| Molecular Weight | 157.25 g/mol | Sigma-Aldrich[1] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | BLDpharm |

| Storage Conditions | Sealed in dry | BLDpharm |

Note: Critical data points such as boiling point, flash point, and density are not consistently available from public sources. One supplier notes the flash point as "Not applicable," which is unusual for a liquid and may indicate incomplete data.[1]

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided by suppliers, this compound is classified with the following hazards:

| Hazard Classification | GHS Code | Signal Word |

| Serious Eye Irritation | H319 | Warning |

| Acute Aquatic Toxicity | H410 | Warning |

| Chronic Aquatic Toxicity | H410 | Warning |

Source: Sigma-Aldrich[1]

This classification indicates that the primary hazards are severe eye irritation and significant, long-lasting toxicity to aquatic life.

Logical Flow for Hazard Assessment

Caption: Hazard identification workflow for this compound.

Experimental Protocols and Handling Procedures

Due to the absence of a detailed SDS, specific experimental protocols for safety testing (e.g., LD50 determination) are not available. The following handling procedures are based on general best practices for chemicals with the identified hazards.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling this compound.

First Aid Measures

The following first aid procedures are recommended based on the known hazards.

Caption: First aid measures for exposure to this compound.

Environmental Protection

The classification of this compound as very toxic to aquatic life with long-lasting effects (H410) necessitates stringent environmental controls.

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow to enter drains or watercourses.

-

Spills: Absorb spillage to prevent material damage. Collect spillage.

Conclusion and Recommendations

The available safety data for this compound is limited, highlighting a critical information gap for researchers and drug development professionals. The primary identified hazards are serious eye irritation and high aquatic toxicity. All handling should be conducted with appropriate PPE, in a well-ventilated area, and with strict procedures to prevent environmental release.

It is strongly recommended that any organization intending to use this compound on a significant scale undertakes a comprehensive hazard evaluation, which may include commissioning the generation of a full Safety Data Sheet through appropriate analytical and toxicological testing. Until such data is available, a cautious approach based on the precautionary principle is advised.

References

The Azepane Moiety in Kinase Inhibition: A Technical Overview of 3-Azepan-1-ylpropan-1-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential biological activity of the synthetic compound 3-Azepan-1-ylpropan-1-ol . While direct and extensive research on this specific molecule is not widely available in peer-reviewed literature, its chemical structure, featuring a saturated seven-membered azepane ring, places it within a class of compounds of significant interest in medicinal chemistry. The azepane scaffold is a key structural motif in numerous bioactive molecules and approved pharmaceuticals, recognized for a wide array of pharmacological properties including antidiabetic, anticancer, and antiviral activities.[1][2] This guide synthesizes available information to build a case for its potential as a kinase inhibitor, a hypothesis supported by its inclusion in commercial inhibitor screening sets and the established activity of structurally related compounds.

Contextual Biological Significance: The Azepane Scaffold in Drug Discovery

The azepane ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its conformational flexibility allows for the precise spatial orientation of substituent groups, enabling interaction with a variety of biological targets.[3] A notable example is Balanol, a natural product containing an azepane core, which is known to be a potent inhibitor of protein kinases.[1]

More broadly, azepane derivatives have been the focus of extensive research, leading to the development of numerous clinical candidates and FDA-approved drugs for a range of diseases.[2] Their utility has been particularly highlighted in the development of kinase inhibitors, which are crucial in oncology and immunology research.[1][2]

Postulated Activity as a Kinase Inhibitor

This compound has been identified as a component of a commercially available Protein Kinase C (PKC) Inhibitor Set. While this suggests a potential role in modulating PKC activity or related kinase pathways, specific inhibitory concentrations (e.g., IC50) and the precise mechanism of action for this compound have not been publicly detailed. The PKC family of serine/threonine kinases are critical nodes in cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer.

The PI3K/Akt/mTOR pathway, which is central to cell growth and survival, is a frequent target for azepane-based inhibitors. It is plausible that this compound may exert its effects through this or related signaling cascades.

Quantitative Data on Structurally Related Azepane Derivatives

To provide a quantitative context for the potential potency of azepane-based compounds, the following table summarizes the activity of other, more complex azepane derivatives that have been evaluated as kinase inhibitors. It is important to note that these are not direct data for this compound but serve as a reference for the potential activity of this chemical class.

| Compound Class | Target Kinase(s) | Reported IC50 (nM) | Reference |

| Balanol-derived Azepane Ester | PKBα (Akt1), PKA | 5 (PKBα) | --INVALID-LINK--[4] |

| Optimized Azepane Amide | PKBα (Akt1), PKA | 4 (PKBα) | --INVALID-LINK--[4] |

Methodologies for Evaluating Kinase Inhibition

The investigation of a novel compound like this compound for kinase inhibitory activity would typically involve a series of established experimental protocols. A generalized workflow is described below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., PKC isoform).

Materials:

-

Recombinant human kinase (e.g., PKCα)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the various concentrations of the test compound. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

-

Termination and Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.

-

Washing: Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further elucidate the context in which this compound may be active, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Caption: The PI3K/Akt signaling pathway, a common target for azepane-based kinase inhibitors.

Caption: A generalized workflow for the screening and evaluation of potential kinase inhibitors.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound, beginning with comprehensive in vitro kinase profiling to identify its primary targets and determine its potency (IC50). Subsequent cell-based assays to confirm its on-target effects and mechanism of action, followed by preclinical evaluation, would be necessary to fully elucidate its therapeutic potential. Given its relatively simple structure, it may also serve as a valuable chemical probe or a starting point for the synthesis of more complex and potent derivatives.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Azepan-1-ylpropan-1-ol in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3-Azepan-1-ylpropan-1-ol, a valuable heterocyclic building block in modern organic and medicinal chemistry. The presence of the seven-membered azepane ring, a privileged scaffold in numerous bioactive molecules, coupled with a reactive primary alcohol, makes this compound a versatile intermediate for the synthesis of novel chemical entities with therapeutic potential.[1]

Introduction

This compound belongs to the class of amino alcohols, organic compounds containing both an amine and an alcohol functional group. The azepane motif is a key structural feature in over 20 FDA-approved drugs, highlighting its importance in imparting desirable pharmacological properties. The conformational flexibility of the azepane ring is a critical determinant of its biological activity, and the propanol side chain of this compound offers a convenient handle for introducing further molecular complexity and influencing this conformation.

This guide provides a comprehensive overview of a proposed synthetic route to this compound, its physicochemical properties, and its potential applications as a building block in the development of new therapeutic agents.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29194-89-6 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₉NO | --INVALID-LINK-- |

| Molecular Weight | 157.25 g/mol | --INVALID-LINK-- |

| Physical Form | Liquid | Sigma-Aldrich |

Table 2: Spectral Data for the Analogue 3-(azepan-1-yl)propan-1-amine

| Spectral Data Type | Key Features | Source |

| ¹³C NMR | Data available in the literature. | --INVALID-LINK-- |

| FTIR | Capillary Cell: Neat. Spectrum available. | --INVALID-LINK-- |

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and effective synthetic route can be proposed based on established methodologies for the preparation of similar amino alcohols. The following protocol is a hypothetical, yet chemically sound, approach.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from commercially available azepane and 3-chloropropan-1-ol. The first step involves a nucleophilic substitution reaction to form the carbon-nitrogen bond, followed by purification.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of this compound

-

Materials:

-

Azepane (1.0 eq)

-

3-Chloropropan-1-ol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of azepane in acetonitrile, add potassium carbonate.

-

Add 3-chloropropan-1-ol dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution. The tertiary amine of the azepane ring can participate in salt formation or act as a nucleophile in certain reactions.

Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[2] Its structure contains a propanolamine linker, similar to the core of this compound. This building block can be utilized to synthesize novel analogues of naftopidil, potentially leading to compounds with improved selectivity or pharmacokinetic profiles.

Caption: Workflow for the synthesis of naftopidil analogues.

Development of Novel Bioactive Compounds

The azepane scaffold is present in a wide range of biologically active compounds. Derivatives of 3-azepan-1-yl-propan-1-one have been investigated as potential acetylcholinesterase inhibitors. By modifying the propanol moiety of this compound, a diverse library of compounds can be generated for screening against various biological targets.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the presence of two reactive functional groups make it an attractive starting material for the construction of complex molecules with diverse pharmacological activities. The exploration of this building block in the synthesis of novel compounds is a promising avenue for the discovery of new therapeutic agents.

References

"3-Azepan-1-ylpropan-1-ol" derivatives and analogs

An In-depth Technical Guide on 3-Azepan-1-ylpropan-1-ol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals. This technical guide focuses on the derivatives and analogs of this compound, exploring their synthetic methodologies, biological activities, and potential as therapeutic agents. While specific data on the parent molecule is limited, this document compiles and analyzes information on structurally related compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into experimental protocols, present quantitative biological data for analogous compounds, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of this chemical space.

Introduction to the Azepane Scaffold

The azepane moiety, a saturated seven-membered nitrogen-containing heterocycle, is a key structural component in a variety of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in diverse spatial orientations make it a valuable building block in drug design. Azepane-based compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1] More than 20 drugs containing the azepane ring have received FDA approval, underscoring the therapeutic importance of this scaffold.[1] The this compound core represents a versatile template for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common strategy involves the nucleophilic addition of azepane to a three-carbon electrophile.

General Synthesis of this compound

A plausible and straightforward synthesis of the core molecule involves the reaction of azepane with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or acrolein followed by reduction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

-

Reaction Setup: To a solution of azepane (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired this compound.

Synthesis of Analogs and Derivatives

Derivatives of this compound can be synthesized by modifying either the azepane ring, the propanol linker, or by functionalizing the hydroxyl group. For instance, ester or ether linkages can be introduced at the hydroxyl position to modulate lipophilicity and pharmacokinetic properties.

Experimental Workflow: Synthesis of an Ester Derivative

Caption: Workflow for the synthesis of an ester derivative.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for this compound is not extensively reported in the public domain, the broader class of azepane derivatives has been evaluated against various biological targets. The following sections and data tables summarize the activities of structurally related compounds, providing insights into the potential of this chemical class.

Protein Kinase Inhibition

Azepane derivatives have shown significant potential as inhibitors of protein kinases, which are crucial targets in oncology. For example, derivatives of balanol, a natural product containing an azepane ring, have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt).

Signaling Pathway: PI3K/Akt/mTOR Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Table 1: In Vitro Activity of Azepane Derivatives as PKB-α Inhibitors [2]

| Compound ID | Structure | IC50 (PKB-α) (nM) | Plasma Stability |

| 1 | (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | 5 | Unstable |

| 4 | N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | 4 | Stable |

Structure-Activity Relationship: The replacement of the plasma-unstable ester linkage in compound 1 with a more stable amide linkage in compound 4 maintained high inhibitory potency against PKB-α while significantly improving plasma stability.[2] This highlights the importance of the linker between the azepane ring and the benzoyl moiety for drug-like properties.

Cannabinoid Receptor Modulation

Derivatives of pyrazolo[5,1-f][1][3]naphthyridine containing an azepane carboxamide moiety have been identified as potent and selective antagonists or inverse agonists of the cannabinoid receptor 2 (CB2).

Table 2: Binding Affinity of Azepane Derivatives for Cannabinoid Receptors [4]

| Compound ID | R Group on Carboxamide | Ki (CB2) (nM) | Selectivity (Ki CB1/Ki CB2) |

| 8h | Adamant-1-yl | 33 | 173 |

| 8f | Bornyl | 53 | >188 |

| 8j | Myrtanyl | 67 | >149 |

Structure-Activity Relationship: The bulk and lipophilicity of the substituent on the carboxamide attached to the azepane ring appear to be critical for high affinity and selectivity for the CB2 receptor. The adamantyl group in compound 8h provided the highest affinity.[4]

Experimental Protocols for Biological Evaluation

In Vitro Protein Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase (e.g., PKB-α).

Protocol:

-

Reagents and Materials: Recombinant human PKB-α, appropriate substrate peptide, ATP (adenosine triphosphate), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Procedure:

-

Add the kinase, substrate peptide, and test compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using the detection reagent and a luminometer.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., CB2).

Protocol:

-

Reagents and Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]CP-55,940 for CB2), test compounds, assay buffer, and scintillation cocktail.

-

Assay Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. Although comprehensive data on the parent compound is sparse, the diverse and potent biological activities exhibited by more complex molecules incorporating the azepane ring highlight its value as a privileged structure in medicinal chemistry. The synthetic routes are generally accessible, allowing for the generation of diverse chemical libraries for screening. The data presented on analogous compounds provides a strong rationale for the further investigation of this compound derivatives against a range of therapeutic targets, particularly in oncology and immunology. Future work should focus on the systematic exploration of the structure-activity relationships of this core scaffold to unlock its full therapeutic potential.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular modeling and SAR study of novel pyrazolo[5,1-f][1,6]naphthyridines as CB2 receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 3-Azepan-1-ylpropan-1-ol Remains Undefined

A comprehensive review of scientific literature and biological databases reveals a significant gap in the understanding of the mechanism of action for the chemical compound 3-Azepan-1-ylpropan-1-ol. Despite its availability from commercial chemical suppliers, there is currently no published research detailing its pharmacological properties, biological targets, or its effects on cellular signaling pathways. This lack of data prevents the construction of an in-depth technical guide as requested.

While information on this compound itself is absent, an analysis of its core chemical structures—the azepane ring and the amino alcohol functional group—can provide a speculative framework for its potential biological activities. This approach is based on the well-established principle of structure-activity relationships in pharmacology, where related molecules often exhibit similar biological effects.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, is a recurring motif in a diverse array of biologically active molecules. Its structural flexibility allows it to interact with a wide range of biological targets. Azepane derivatives have been successfully developed for various therapeutic applications, demonstrating activities such as:

-

Protein Kinase Inhibition: Certain azepane-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.[1][2]

-

Histamine H3 Receptor Antagonism: The azepane ring is a key feature in some potent antagonists of the histamine H3 receptor, a target for neurological and inflammatory disorders.[3]

-

Broad Pharmacological Significance: The azepane motif is found in drugs with applications ranging from antidiabetic and anticancer to antiviral agents.[4][5]

The Amino Alcohol Functional Group: A Key Pharmacophore

The amino alcohol moiety is a well-recognized pharmacophore, a structural feature responsible for a molecule's biological activity. This functional group is present in numerous natural products and synthetic compounds with a broad spectrum of biological effects, including:

-

Antimicrobial and Antifungal Activity: Various amino alcohols have been synthesized and evaluated for their potential as antibiotics and antifungal agents.[6][7]

-

Insecticidal Properties: Certain amino alcohols have shown toxicity against insect cells, suggesting potential applications as insecticides.[8]

-

Diverse Biological Roles: Long-chain amino alcohols, in particular, have been shown to possess immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]

Hypothetical Mechanism of Action: A Starting Point for Investigation

Given the known activities of its constituent parts, it is plausible that this compound could interact with biological systems in a number of ways. For instance, it could potentially act as a modulator of a G-protein coupled receptor (GPCR) or as an inhibitor of a specific enzyme.

To illustrate a potential, yet entirely speculative, mechanism, the following diagram depicts a hypothetical signaling pathway that a molecule with an azepane and amino alcohol structure might influence. It must be stressed that this is a generalized representation and is not based on any experimental data for this compound.

Caption: A speculative signaling pathway for a hypothetical bioactive molecule.

Future Directions